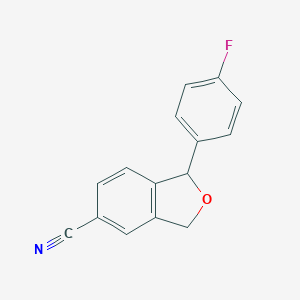

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Descripción general

Descripción

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a dihydroisobenzofuran ring, with a carbonitrile group at the 5-position. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile typically involves several steps, starting with the preparation of the dihydroisobenzofuran core. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.

Análisis De Reacciones Químicas

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the carbonitrile position, using reagents like sodium azide or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile serves as a crucial intermediate for synthesizing pharmaceuticals and agrochemicals. Its ability to undergo oxidation and reduction reactions expands its utility in creating diverse chemical entities.

Key Reactions

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction can yield alcohols or amines.

- Nucleophilic Substitution : Allows for the introduction of various functional groups at the carbonitrile position.

Biology

The compound is also significant in biological research, particularly in studying enzyme interactions and receptor binding. Its structural features enhance binding affinity, making it a valuable tool for probing biochemical pathways.

Case Studies

- Investigations into its role as a ligand in receptor studies have shown promising results in understanding drug-receptor interactions.

Medicine

In medicinal chemistry, this compound has potential therapeutic applications, particularly as a precursor for drug candidates targeting various diseases. Its structural characteristics may contribute to the development of selective serotonin reuptake inhibitors (SSRIs), similar to citalopram.

Therapeutic Insights

- The compound has been linked with antidepressant activity due to its structural similarity to known antidepressants like escitalopram.

Industry

Industrially, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications that require specific chemical functionalities.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the dihydroisobenzofuran core provides structural stability. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparación Con Compuestos Similares

When compared to similar compounds, such as 4-fluoroamphetamine or 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile stands out due to its unique combination of functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Similar compounds may share some structural features but differ in their specific interactions and effects.

Actividad Biológica

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, also known by its CAS number 64169-67-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of antidepressant properties and serotonin transporter interactions. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 239.25 g/mol. The compound is characterized by its yellow crystalline appearance and has a melting point of 100°C. Its structure includes a fluorophenyl group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H10FNO |

| Molecular Weight | 239.25 g/mol |

| Melting Point | 100°C |

| Appearance | Yellow crystalline |

| CAS Number | 64169-67-1 |

Antidepressant Properties

Research indicates that this compound may exhibit antidepressant-like effects, potentially through its interaction with serotonin transporters (SERT). A study highlighted the compound's ability to modulate the serotoninergic system, which is crucial in the treatment of depression. The structural similarity to established antidepressants such as escitalopram suggests that it may act as a selective serotonin reuptake inhibitor (SSRI) .

Interaction with Monoamine Transporters

The compound's affinity for monoamine transporters has been explored in several studies. It shows selectivity for SERT over dopamine (DAT) and norepinephrine transporters (NET). This selectivity is critical as it may lead to fewer side effects compared to non-selective antidepressants . The binding studies indicate that the presence of the fluorophenyl group enhances its binding affinity to SERT, making it a candidate for further development in antidepressant therapies.

Study on Solubility and Stability

A study investigated the solubility of this compound in various solvents, finding that it exhibits favorable solubility characteristics that could enhance its bioavailability when formulated into pharmaceutical preparations. The stability under various conditions was also assessed, indicating that the compound remains stable at room temperature but should be stored at lower temperatures to maintain integrity .

Pharmacological Testing

In vivo studies have demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors in animal models. Behavioral assays indicated improvements comparable to those observed with traditional SSRIs. These findings underscore the potential therapeutic applications of this compound in treating mood disorders .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile?

A two-step approach is commonly employed:

Alkylation : React 4-fluorophenylmagnesium bromide with a substituted isobenzofuran precursor (e.g., brominated intermediates) under anhydrous conditions.

Cyclization : Use catalytic acid (e.g., HBr in methanol) to promote ring closure and precipitate the product as a salt .

Key parameters :

- Temperature control (0–5°C for alkylation, room temperature for cyclization).

- Purification via recrystallization from methanol yields >98% purity (GC-MS validation) .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR :

- ¹H NMR (400 MHz, CDCl₃): Aromatic protons appear at δ 7.77–7.24 (m, 8H), with diastereotopic protons at δ 4.0–8.9 .

- ¹⁹F NMR (376 MHz, CDCl₃): Fluorine resonance at δ −115.85 confirms para-substitution .

- GC-MS : Molecular ion peak at m/z 239.25 (C₁₅H₁₀FNO) .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What safety protocols are recommended for handling this compound?

- Storage : Under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin/eye contact due to potential irritancy (analogous to nitrile-containing compounds) .

- Waste Disposal : Incinerate in a certified facility with alkaline scrubbers to neutralize HCN byproducts .

Advanced Research Questions

Q. How do substituent modifications (e.g., quinoline or fluorenyl groups) affect biological activity?

- Methodology :

- Introduce substituents via reductive amination (e.g., quinoline-4-carbaldehyde or 9H-fluorene-2-carbaldehyde) .

- Assess bioactivity using in vitro assays (e.g., receptor binding or enzyme inhibition).

- Findings :

- Quinoline derivatives (e.g., Compound 48) show enhanced lipophilicity (logP >3.5) and 89% yield .

- Fluorenyl analogs (e.g., Compound 50) exhibit fluorescence properties, enabling cellular imaging applications .

Q. How to resolve contradictions in reported reaction yields (e.g., 89% vs. 70%)?

- Root Cause Analysis :

- Catalyst Purity : Trace metals in HBr (e.g., Fe³⁺) may reduce yields .

- Solvent Choice : Methanol vs. THF impacts cyclization efficiency .

- Resolution :

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Approach :

- Insights :

Q. How to design comparative studies with structural analogs (e.g., 5-hydroxymethylfuran-2-carbonitrile)?

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-7,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCRMKYHFFMNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431862 | |

| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-67-1 | |

| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.